molecular formula C20H27Cl3N2O2 B2972548 1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 479675-84-8

1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2972548
CAS No.: 479675-84-8
M. Wt: 433.8
InChI Key: DDIMPPJCCSYQHG-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a chlorinated phenoxy group, a piperazine ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Preparation of 4-Chloro-2-methylphenol: This can be achieved through the chlorination of 2-methylphenol.

    Formation of 4-Chloro-2-methylphenoxypropanol: This intermediate is synthesized by reacting 4-chloro-2-methylphenol with epichlorohydrin under basic conditions.

    Coupling with 4-Phenylpiperazine: The final step involves the nucleophilic substitution reaction between 4-chloro-2-methylphenoxypropanol and 4-phenylpiperazine in the presence of a suitable base to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency reactors, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol moiety can be oxidized to form a ketone.

    Reduction: The compound can be reduced to modify the piperazine ring or the phenoxy group.

    Substitution: Halogen substitution reactions can occur at the chlorinated phenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Formation of 1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-one.

    Reduction: Formation of reduced derivatives of the piperazine ring or phenoxy group.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
  • 1-(4-Methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol
  • 1-(4-Chloro-2-methylphenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol

Uniqueness

1-(4-Chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride stands out due to the combination of its chlorinated phenoxy group and phenylpiperazine moiety, which imparts unique chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-(4-chloro-2-methylphenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2.2ClH/c1-16-13-17(21)7-8-20(16)25-15-19(24)14-22-9-11-23(12-10-22)18-5-3-2-4-6-18;;/h2-8,13,19,24H,9-12,14-15H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDIMPPJCCSYQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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